Estrofem - 65296-29-9

Estrofem

Catalog Number: EVT-1563101
CAS Number: 65296-29-9
Molecular Formula: C36H48O5
Molecular Weight: 560.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Estrofem is synthesized from natural sources or produced synthetically. Estradiol can be derived from plant sources, such as soybeans or yams, or synthesized through chemical processes in laboratories.

Classification

Estrofem falls under the category of estrogen medications. It is classified as a synthetic steroid hormone and is specifically categorized as an estradiol derivative. This classification highlights its role in mimicking the effects of natural estrogen in the body.

Synthesis Analysis

Methods

The synthesis of estradiol, the active ingredient in Estrofem, can be accomplished through various methods. One notable approach involves a six-step synthesis process that yields ent-17β-estradiol from readily available precursors. This method boasts a yield of approximately 15.2% and includes reactions such as reduction, protection, and deprotection steps to achieve the final product .

Technical Details

The synthesis typically employs reagents like lithium aluminum hydride for reductions and various protecting groups to facilitate selective reactions. Techniques such as chromatography are utilized for purification, ensuring the final product's quality and purity.

Molecular Structure Analysis

Structure

The molecular structure of estradiol consists of a phenolic A-ring, a cyclopentane D-ring, and a hydroxyl group at the C3 position. The chemical formula is C18H24O2C_{18}H_{24}O_2, and its molecular weight is approximately 272.4 g/mol.

Data

Estradiol has specific structural features that contribute to its biological activity, including:

  • Aromatic A-ring: Essential for receptor binding.
  • Hydroxyl groups: Located at positions C3 and C17, crucial for its estrogenic activity.
Chemical Reactions Analysis

Reactions

Estrofem undergoes various chemical reactions in biological systems, primarily involving binding to estrogen receptors. The primary reaction is the formation of an estrogen-receptor complex, which initiates downstream signaling pathways affecting gene expression related to reproductive health and secondary sexual characteristics.

Technical Details

In vitro studies often utilize mass spectrometry and chromatography techniques to analyze the metabolic pathways of estradiol, revealing how it interacts with other biomolecules and its metabolites' formation .

Mechanism of Action

Process

Estrofem exerts its effects by binding to estrogen receptors (ERα and ERβ) located in various tissues, including the breast, uterus, and bone. This binding activates transcription factors that regulate gene expression involved in reproductive functions, bone density maintenance, and cardiovascular health.

Data

Research indicates that the activation of these receptors leads to significant physiological responses:

  • Cell proliferation: Promotes growth in estrogen-responsive tissues.
  • Bone density regulation: Helps maintain bone mass by inhibiting osteoclast activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 176–178 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • pKa: The dissociation constant indicates its acidic nature; for estradiol, pKa values are around 10.5.
  • Stability: Estradiol is sensitive to light and heat; proper storage conditions are essential to maintain efficacy.
Applications

Scientific Uses

Estrofem is widely used in clinical settings for:

  • Hormone Replacement Therapy (HRT): To treat menopausal symptoms.
  • Contraception: As part of combination oral contraceptives.
  • Endometriosis Treatment: To manage symptoms by regulating hormonal levels.
  • Research Applications: Investigating estrogen's role in various biological processes, including cancer research related to breast cancer risk linked to estrogen levels .
Biochemical and Pharmacological Profile of Estrofem

Estradiol Hemihydrate: Molecular Structure and Isomeric Properties

Estrofem's active pharmaceutical ingredient is estradiol hemihydrate (C₁₈H₂₄O₂·½H₂O), a crystalline hydrate form of 17β-estradiol. Its molecular structure features four fused rings characteristic of steroid hormones: three cyclohexane rings (A, B, C) and one cyclopentane ring (D). The hydroxyl group at carbon-3 (phenolic) and carbon-17 (alcoholic) confers polarity, while the C17β orientation is critical for high-affinity receptor binding [1] [9].

The hemihydrate form (Figure 1) stabilizes the crystal lattice through hydrogen bonding between water molecules and hydroxyl groups. This configuration enhances:

  • Solid-state stability: Reduced molecular mobility decreases oxidation risk
  • Hygroscopic resistance: Water molecules occupy hydration sites, limiting moisture uptake
  • Dissolution profile: Hydration lowers lattice energy, improving aqueous solubility [6]

Table 1: Structural Characteristics of Estradiol Hemihydrate

PropertyDescriptionBiological Significance
Steroidal backboneCyclopentanoperhydrophenanthrene ring systemMaintains structural homology with ER ligands
C3-OH orientationEquatorial position on ring AFacilitates hydrogen bonding with ERα Glu353/Arg394
C17β-OH configurationAxial orientation on ring DEnables high-affinity docking in ER binding pocket
Hydration state0.5 H₂O per estradiol moleculeOptimizes crystal packing density and stability

Estradiol exists in geometric isomers due to restricted rotation at C13-C17. The 17β-epimer (biologically active) shows 100-fold higher ER affinity than the 17α-configuration. Additionally, oxidation at C17 produces estrone (ketone), a reversible metabolic product with 10-20% estrogenic potency [1] [9].

Historical Development of Synthetic Estrogen Formulations

The evolution of estrogen therapeutics progressed through key milestones:

  • 1896: German physicians Mainzer and Mond demonstrated symptomatic relief in menopausal women using orally administered bovine ovarian tissue (5-20g/day), establishing proof-of-concept for estrogen replacement [4].
  • 1929-1938: Isolation of crystalline estradiol by Doisy and synthesis of diethylstilbestrol (DES), the first non-steroidal estrogen. DES's hepatotoxicity and transplacental carcinogenicity later limited its use [4] [10].
  • 1943: Russell Marker's "Marker Degradation" process enabled large-scale progesterone synthesis from diosgenin in Mexican yams, revolutionizing steroid manufacturing economics. This method remains foundational for industrial hormone production [7].
  • 1960s-1980s: Development of micronization technology critical for Estrofem's bioavailability. Particle size reduction (<10μm) increased dissolution velocity by enhancing surface area-to-volume ratios [2].
  • 1990s: Shift toward bioidentical hormones (estradiol hemihydrate) following concerns about conjugated equine estrogens (CEE). Unlike CEE's complex mixture (equilin, 17α-dihydroequilin), estradiol hemihydrate is molecularly identical to endogenous hormone [4] [5].

Table 2: Evolution of Synthetic Estrogen Therapeutics

EraKey InnovationRepresentative ProductLimitation
Pre-1930sCrude ovarian extractsOvariin (Merck)Low potency, batch variability
1930-1940sNon-steroidal estrogen synthesisDiethylstilbestrolHepatotoxicity, carcinogenicity
1940-1960sConjugated equine estrogensPremarinNon-human source, multiple estrogens
1960-1980sEthinylestradiol for oral activityOral contraceptivesThrombogenic potential
1980s-PresentMicronized bioidentical estradiolEstrofemFirst-pass metabolism

Comparative Pharmacodynamics of Estrofem vs Endogenous 17β-Estradiol

Estrofem exhibits near-identical pharmacodynamics to endogenous 17β-estradiol (E2) due to structural congruence:

Receptor Binding Kinetics

  • ERα affinity: EC₅₀ = 50 pM (identical to E2)
  • ERβ affinity: EC₅₀ = 200 pM (identical to E2)
  • Nuclear retention time: ~24 hours, matching E2's sustained transcriptional activation [1]

Table 3: Estrogen Receptor Binding Parameters

LigandERα Relative Binding Affinity (%)ERβ Relative Binding Affinity (%)ERα:ERβ Selectivity Ratio
17β-Estradiol (E2)100 (Reference)100 (Reference)1:1
Estradiol hemihydrate1001001:1
Estrone16.396.52.5:1
Estriol12.65261:2
Conjugated equine estrogens20-40*10-25*2-4:1

*Values vary by component estrogens [1] [5]

Transcriptional ActivityEstradiol hemihydrate mimics endogenous E2's genomic effects:

  • Receptor dimerization: Forms ERα-ERα homodimers (uterotropic effects) and ERα-ERβ heterodimers (bone/CNS effects)
  • DNA binding: Complex binds estrogen response elements (EREs: 5'-GGTCANNNTGACC-3') in target genes (e.g., oxytocin, TGFα) [1]
  • Coactivator recruitment: Identical interaction with SRC-1, AIB1, and CBP/p300 transcriptional coactivators

Non-Genomic SignalingAt supraphysiological concentrations (>3nM), both molecules activate:

  • GPER: Modulates rapid endothelial nitric oxide synthesis
  • Gq-mER: Regulates neuronal excitability
  • Membrane ERs: Influence kinase cascades (MAPK, PI3K) [1] [6]

Metabolic DifferentiationUnlike ethinylestradiol (EE2), estradiol hemihydrate lacks:

  • Hepatic first-pass hypercoagulability: EE2's C17α-ethinyl group confers 4-8x greater risk of thrombin generation
  • SHBG induction: EE2 increases SHBG by 100-200% vs 20-40% for estradiol, reducing free androgen bioavailability [6] [10]

Pharmaceutical Formulations: Excipient Composition and Bioavailability Optimization

Estrofem tablets leverage excipient engineering to overcome estradiol's pharmacokinetic challenges:

Core Excipient System

  • Lactose monohydrate (diluent): Enhances compressibility and wettability
  • Hydroxypropylcellulose (binder): Forms porous matrices for controlled disintegration
  • Maize starch (disintegrant): Swells via capillary action, facilitating tablet breakup
  • Magnesium stearate (lubricant): Prevents adhesion during compression (<1% w/w to avoid hydrophobicity) [2]

Film-Coating Technology

Component1mg Tablet Function2mg Tablet FunctionImpact on Performance
HypromellosePolymer matrixPolymer matrixControls water ingress rate
Titanium dioxideOpacifierOpacifierPrevents photo-degradation
Red iron oxide (E172)Colorant (1mg)-Batch identification
Indigo carmine (E132)-Colorant (2mg)Dose differentiation
Macrogol 400-PlasticizerEnhances coating flexibility (prevents cracking)
Propylene glycolPlasticizer (1mg)-Improves coating adhesion

Bioavailability Optimization

  • Micronization: Reduces particle size to 5-10μm, increasing dissolution rate (dN/dt = S•D•ΔC/h) where surface area (S) is maximized
  • Enteric protection: Film coating delays release until duodenal pH (5.5-6.5), bypassing gastric acid degradation
  • First-pass mitigation: Despite oral administration, micronization achieves 44pg/ml Cₘₐₓ (2mg dose) with Tₘₐₓ at 4-6h. Absolute bioavailability remains 5-10% due to hepatic glucuronidation, necessitating dose correction versus transdermal routes (20x higher bioavailability) [2] [6]

Comparative Bioavailability Parameters

| Route          | Tₘₐₓ (h) | Cₘₐₓ (pg/ml) | F (%) | t½ (h) |  |----------------|----------|--------------|-------|--------|  | Oral (Estrofem)| 4-6      | 44 (2mg)     | 5-10  | 14-16  |  | Transdermal    | 20-24    | 147-174      | 80-95 | 24+    |  | Vaginal        | 2-4      | 100-150      | 30-50 | 18-20  |  

Table 4: Functionality of Excipients in Estrofem Formulations

Excipient CategoryRepresentative AgentConcentration RangeFunctional Rationale
DiluentLactose monohydrate60-70% w/wProvides bulk, enhances wettability
BinderHydroxypropylcellulose5-10% w/wForms cohesive granules during wet granulation
DisintegrantMaize starch10-15% w/wSwells upon hydration, fragmenting tablet
LubricantMagnesium stearate0.5-1% w/wReduces die-wall friction during ejection
Film formerHypromellose2-3% w/wCreates protective moisture barrier
PlasticizerPropylene glycol0.5-1% w/wImproves coating flexibility and adhesion

Properties

CAS Number

65296-29-9

Product Name

Estrofem

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

Molecular Formula

C36H48O5

Molecular Weight

560.8 g/mol

InChI

InChI=1S/C18H24O3.C18H24O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+/m11/s1

InChI Key

YUSCRGFYKCAQHE-HQFNMCNFSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Synonyms

estradiol, estriol drug combination
Estrofem
Estrofen

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.